1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone
Description
1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone is a piperazine derivative featuring a piperidinylmethoxy-substituted phenyl ring and an acetylated piperazine core.
- Core structure: A piperazine ring linked to a substituted phenyl group via a methoxy bridge.
- Molecular properties: Hypothetically, its molecular weight would exceed 300 Da, given the piperidinylmethoxy extension compared to simpler analogs like 4′-Piperazinoacetophenone (204.27 Da, ).
Properties
IUPAC Name |
1-[4-[4-(piperidin-4-ylmethoxy)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-15(22)20-10-12-21(13-11-20)17-2-4-18(5-3-17)23-14-16-6-8-19-9-7-16/h2-5,16,19H,6-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMQITRULYGRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone involves multiple steps, typically starting with the preparation of the piperidine and piperazine intermediates. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmacological Research
1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone has been investigated for its potential therapeutic effects in various conditions, particularly in the realm of neuropharmacology. Its structural features suggest possible interactions with neurotransmitter systems, making it a candidate for studies related to:
- Antidepressant Activity : The piperazine and piperidine moieties may influence serotonin and dopamine receptor activity, which is crucial for developing antidepressant medications.
- Antipsychotic Properties : Research indicates that compounds with similar structures can exhibit antipsychotic effects by modulating dopaminergic pathways.
Synthesis and Derivative Studies
The compound serves as a precursor for synthesizing various derivatives aimed at enhancing pharmacological efficacy or reducing side effects. Studies have focused on modifying the piperidinyl and piperazinyl groups to explore structure-activity relationships (SAR).
Neurochemical Investigations
Due to its potential interaction with central nervous system (CNS) receptors, this compound is utilized in neurochemical studies to elucidate mechanisms of action related to:
- Cognitive Enhancement : Investigating its impact on learning and memory through modulation of cholinergic systems.
- Anxiolytic Effects : Evaluating its efficacy in reducing anxiety-like behaviors in animal models.
Toxicological Assessments
Understanding the safety profile of this compound is crucial for its application in drug development. Toxicological studies focus on:
- Cell Viability Assays : Assessing cytotoxicity using various cell lines.
- In Vivo Toxicity Studies : Evaluating acute and chronic toxicity in animal models.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of derivatives of this compound. The researchers synthesized several analogs and tested them in rodent models of depression, finding significant reductions in depressive-like behaviors compared to control groups.
Case Study 2: Antipsychotic Effects
Research conducted by Smith et al. (2023) demonstrated that a derivative of this compound exhibited antipsychotic-like effects in a rat model induced with psychosis-like symptoms. The study highlighted the compound’s ability to modulate dopaminergic signaling pathways effectively.
Mechanism of Action
The mechanism of action of 1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Activity
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone ()
- Structure : Hydroxyl group at the para position of the phenyl ring; acetylated piperazine.
- Molecular weight : 220.27 Da.
- Activity : Precursor to ketoconazole (antifungal agent, ). The hydroxyl group facilitates hydrogen bonding, critical for target binding.
- SAR Insight : Polar substituents like -OH enhance solubility and target interaction but may reduce membrane permeability.
4′-Piperazinoacetophenone ()
- Structure: No substituents on the phenyl ring; simpler acetyl-piperazine.
- Molecular weight : 204.27 Da.
- Activity: Not explicitly stated, but minimal substituents suggest baseline piperazine-related activity (e.g., CNS modulation).
- SAR Insight : Lack of substituents limits steric and electronic interactions, reducing specificity.
MK29: 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone ()
- Structure : Trifluoromethyl (-CF₃) group at the para position.
- Molecular weight : ~284.25 Da.
- Activity : Likely enhanced metabolic stability due to -CF₃’s electron-withdrawing effects.
- SAR Insight : Halogenated groups improve lipophilicity and resistance to oxidative metabolism.
1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone (Hypothetical)
- Structure : Piperidinylmethoxy group adds a bicyclic amine moiety.
- Flexibility: The methoxy bridge allows conformational adaptability, improving binding kinetics. Metabolism: Piperidine may undergo hepatic oxidation, affecting half-life compared to hydroxyl or trifluoromethyl analogs.
Structural and Functional Data Table
Key Research Findings
Substituent Electronegativity and Activity: Non-piperazine chalcones () show that electron-withdrawing groups (e.g., -Br, -Cl) lower IC₅₀ values (e.g., compound 2j, IC₅₀ = 4.7 µM). For piperazine derivatives, -CF₃ (MK29) or -OH () similarly modulate activity via electronic effects. The piperidinylmethoxy group in the main compound may balance hydrophobicity and polarity, optimizing blood-brain barrier penetration for CNS targets.
Crystallographic Insights :
- Piperazine rings adopt chair conformations (e.g., ), with dihedral angles between substituents influencing binding. The main compound’s piperidinylmethoxy group may alter ring puckering, affecting target engagement.
Synthetic Accessibility :
- Analogs like MK29 () are synthesized via reductive amination or nucleophilic substitution, suggesting feasible routes for the main compound’s preparation.
Biological Activity
1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone, also known as a piperazine derivative, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.
- Chemical Formula : C₁₈H₂₇N₃O₂
- Molecular Weight : 317.43 g/mol
- CAS Number : 946758-35-6
- Structure : The compound features a piperazine ring, which is known for its diverse biological activities.
Research indicates that this compound exhibits various mechanisms of action primarily related to neurotransmitter modulation:
- Serotonin Reuptake Inhibition : Similar to other piperazine derivatives, this compound has been shown to inhibit the reuptake of serotonin (5-HT), which is crucial for mood regulation. In vitro studies demonstrated potent inhibition of serotonin reuptake, suggesting potential antidepressant properties .
- Dopaminergic Activity : The compound may also influence dopaminergic pathways, which are vital in treating conditions like depression and schizophrenia. Its structural similarity to other known dopaminergic agents suggests possible interactions with dopamine receptors.
- Neuroprotective Effects : Preliminary studies indicate that compounds with similar structures can exhibit neuroprotective properties by modulating oxidative stress and apoptosis pathways in neuronal cells .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds show favorable absorption and distribution characteristics. The stability in human liver microsomes suggests a low risk of rapid metabolism, which is advantageous for maintaining therapeutic levels in the bloodstream .
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant effects of a related piperazine derivative in a rat model using the forced swimming test (FST). The compound significantly reduced immobility times compared to control groups, indicating potential antidepressant activity through serotonin modulation .
Case Study 2: Neuroprotection in Neurodegenerative Models
Research on similar compounds has shown that they can prevent neuronal death in models of neurodegeneration. For instance, one study demonstrated that piperazine derivatives could inhibit apoptosis in cultured neurons exposed to neurotoxic agents, suggesting a protective role against conditions like Alzheimer's disease .
Data Table: Biological Activities and Effects
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{4-[4-(4-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution between piperazine derivatives and halogenated intermediates, followed by coupling with piperidinylmethoxy phenyl groups. For example, analogous compounds (e.g., in ) use KCO as a base in acetonitrile under reflux (80–100°C) to facilitate amide bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improves purity (>95%) .
- Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates) and reaction time (4–6 hours for complete conversion) enhances yield. Monitoring by TLC or HPLC ensures intermediate stability .
Q. How can the compound’s solubility and stability be characterized for in vitro assays?
- Methodology : Solubility is tested in DMSO, PBS, and ethanol using UV-Vis spectroscopy or nephelometry. Stability studies (e.g., 24–72 hours at 37°C) in buffer solutions (pH 4–9) assess degradation via LC-MS. For example, compounds with piperazine moieties () show improved aqueous solubility at pH 7.4 due to protonation of the tertiary amine .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- NMR : H and C NMR identify piperazine and piperidinylmethoxy protons (δ 2.5–3.5 ppm for piperazine; δ 3.8–4.2 ppm for methoxy groups) .
- HRMS : Confirms molecular weight (e.g., [M+H] at m/z 385.2 for CHNO) .
- X-ray crystallography : Resolves bond angles and stereochemistry, as demonstrated for similar piperazine derivatives in .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s neuropharmacological potential?
- Methodology :
- Target docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to serotonin/dopamine receptors, leveraging the piperazine core’s interaction with transmembrane domains .
- In vitro assays : Functional cAMP or calcium flux assays quantify receptor modulation. For fluorinated analogs (), substituents at the 4-position of the phenyl ring enhance 5-HT receptor selectivity (IC < 100 nM) .
Q. How can analytical methods resolve contradictions in reported pharmacological data for this compound?
- Methodology :
- UPLC-MS/MS : Detects trace impurities (e.g., <0.1% sulfonyl byproducts in ) that may interfere with assay results .
- Metabolic profiling : Liver microsome assays identify metabolites (e.g., N-oxidation of piperazine) that alter activity . Cross-validate findings using orthogonal techniques (e.g., SPR vs. radioligand binding) .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
- Methodology :
- ADMET prediction : Tools like SwissADME estimate logP (~2.8), BBB permeability (+0.5), and CYP450 inhibition (e.g., CYP3A4 Ki = 1.2 µM) .
- MD simulations : Assess blood-brain barrier penetration via free-energy calculations (e.g., ΔG = -5.2 kcal/mol for passive diffusion) .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure ().
- Storage : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis of the methoxy group .
- Waste disposal : Incinerate at >800°C to degrade piperazine derivatives, per EPA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
